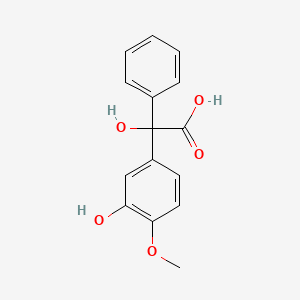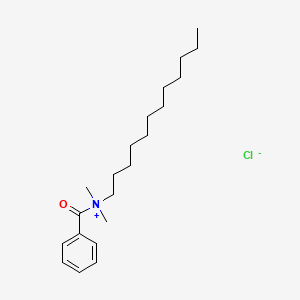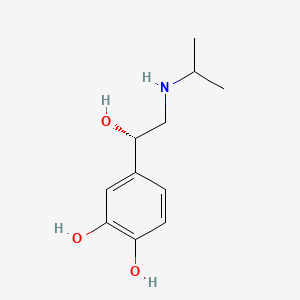
(+)-Isoproterenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1S)-1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol is a member of catechols.
Aplicaciones Científicas De Investigación
Cardiac Electrophysiology and Arrhythmias
Isoproterenol is recognized for its influence on the cardiac conduction system, particularly in facilitating AV nodal conduction and inducing supraventricular arrhythmias. It is commonly administered in increasing doses to decrease sinus cycle length, although this can sometimes lead to undesirable side effects. The sensitivity of the sinus and AV nodes to isoproterenol can occur prior to achieving the target sinus cycle length (Cossu et al., 1997).
Comparative Pharmacology
Comparative studies with dobutamine and isoproterenol have shown that isoproterenol was a clinical therapeutic agent now primarily used in research for inducing cardiac hypertrophy. Dobutamine has replaced isoproterenol as the preferred inotropic β-adrenergic agent in certain clinical scenarios, but both have been found to significantly increase cardiac fibrosis and decrease cardiac function with chronic administration (Anderson et al., 2008).
Cardiopulmonary Research
Isoproterenol's effects in bronchodilation have been widely studied, especially in the context of treating acute asthma. Studies indicate that isoproterenol administered through a standard commercial device effectively achieves bronchodilation without significant side effects, such as electrocardiographic changes, arrhythmias, or clinically significant changes in heart rate, blood pressure, or arterial blood gases (Sherbell & Lyons, 1973).
Myocardial Injury and Dysfunction
Isoproterenol has been used in studies to induce myocardial injury and cardiac dysfunction in animal models, particularly to evaluate diastolic dysfunction and the effects of gene or stem cell therapy on cardiac dysfunction. It induces endocardial injury and myocardial fibrosis, with an increase in myocardial collagen types I and III, leading to decreased left ventricular compliance (Brooks & Conrad, 2009).
Propiedades
Número CAS |
2964-04-7 |
|---|---|
Nombre del producto |
(+)-Isoproterenol |
Fórmula molecular |
C11H17NO3 |
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
4-[(1S)-1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol |
InChI |
InChI=1S/C11H17NO3/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8/h3-5,7,11-15H,6H2,1-2H3/t11-/m1/s1 |
Clave InChI |
JWZZKOKVBUJMES-LLVKDONJSA-N |
SMILES isomérico |
CC(C)NC[C@H](C1=CC(=C(C=C1)O)O)O |
SMILES |
CC(C)NCC(C1=CC(=C(C=C1)O)O)O |
SMILES canónico |
CC(C)NCC(C1=CC(=C(C=C1)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





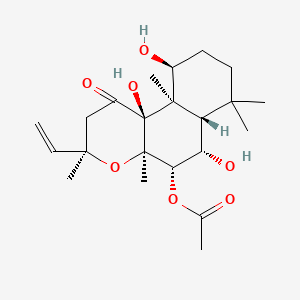
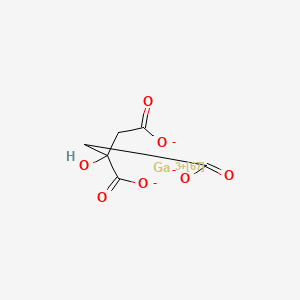
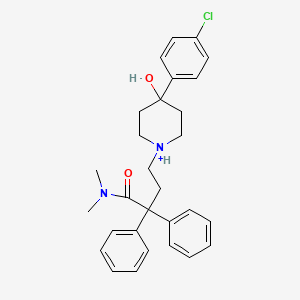
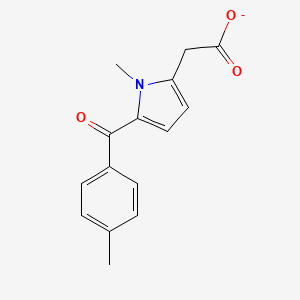


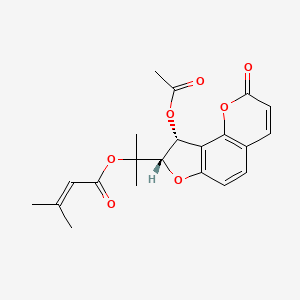

![Ethyl 2-[3,6-bis(ethylamino)-2,7-dimethyl-9H-xanthen-9-yl]benzoate](/img/structure/B1221386.png)
![4-[(4-benzylpiperazin-1-yl)acetyl]-9-hydroxy-1,2,3,4-tetrahydro-5H-chromeno[3,4-b]pyridin-5-one](/img/structure/B1221388.png)
